Cas no 3073-59-4 (Hexamethylene Biscetamide)

Hexamethylene Biscetamide structure
Hexamethylene Biscetamide structure
商品名:Hexamethylene Biscetamide
CAS番号:3073-59-4
MF:C10H20N2O2
メガワット:200.278
MDL:MFCD00008684
CID:84600
PubChem ID:24853423

Hexamethylene Biscetamide 化学的及び物理的性質

名前と識別子

    • N,N'-(Hexane-1,6-diyl)diacetamide
    • N,N-Hexamethylenebis(acetamide), (N,N-Diacetyl-1,6-hexadiamine)
    • N,N'-Diacetyl-1,6-diaminohexane
    • N-(6-acetamidohexyl)acetamide
    • diacetyldiaminohexane
    • hexamethylenebis(acetamide)
    • Hexamethylenediacetamide
    • hmba
    • N,N‘-Hexamethylenebisacetamide
    • N,N′-Diacetyl-1,6-diaminohexane
    • N,N'-diacetyl-1,6-hexanediamine
    • N,N'-hexamethylene bis(acetamide)
    • N,N-Hexamethylenediacetamide
    • Acetamide,N,N'-hexamethylenebis- (6CI,7CI,8CI)
    • 1,6-Hexanebisacetoacetamide
    • DADH
    • Hexamethylene bisacetamide
    • N,N'-Diacetylhexamethylenediamine
    • N,N'-Hexamethylenebisacetamide
    • NSC 95580
    • 1,6-Hexanebisacetamide
    • N,N'-1,6-Hexanediylbis-Acetamide
    • AMY202003295
    • n,n'-hexamethylenebis(acetamide)
    • N,N'-hexamethylene-bis-acetamide
    • Acetamide,N'-hexamethylenebis-
    • N-(6-(Acetylamino)hexyl)acetamide
    • CHEMBL291481
    • NS00120456
    • CHEBI:125472
    • NCGC00018146-01
    • CS-0086103
    • SMR000059046
    • D81997
    • ACETAMIDE, N,N'-HEXAMETHYLENEBIS-
    • CCG-35337
    • BRN 1775764
    • AS-62044
    • 'N,N'-DIACETYL-1,6-DIAMINOHEXANE'
    • N,N'-hexane-1,6-diyldiacetamide
    • MLS001074182
    • NSC-95580
    • J-018089
    • SCHEMBL61980
    • MLS001424034
    • Hexabid
    • N-(6-(Acetylamino)hexyl)acetamide (ACD/Name 4.0)
    • Acetamide, N,N'-1, 6-hexanediylbis-
    • N, N'-Diacetylhexamethylenediamine
    • Opera_ID_1675
    • Acetamide,N,N'-1,6-hexanediylbis-
    • NCGC00018146-03
    • Hexamethylene Biscetamide
    • CCRIS 7677
    • UNII-LA133J59VU
    • hexamethylene bis(acetamide)
    • A876102
    • Q3732771
    • MLS000069460
    • NC00059
    • HMS2051E17
    • 3073-59-4
    • NCIMech_000063
    • N-[6-(Acetylamino)hexyl]acetamide
    • Acetamide, N,N'-1,6-hexanediylbis-
    • MLS000758275
    • N,N-Diacetyl-1,6-Diaminohexane
    • LA133J59VU
    • AKOS003422084
    • FT-0629398
    • N,N'-1,6-Hexanediylbisacetamide
    • N,N'-Hexamethylenebis-Acetamide
    • 4-04-00-01331 (Beilstein Handbook Reference)
    • NCI60_042129
    • 5D4
    • N-{6-[(1-hydroxyethylidene)amino]hexyl}ethanimidic acid
    • SB77455
    • NCGC00018146-02
    • N,N'-Hexamethylene bis(acetamide), 98%
    • HMS3371N10
    • NSC95580
    • MFCD00008684
    • Hexamethylenebisacetamide
    • Acetamide,N'-1,6-hexanediylbis-
    • DTXSID2041044
    • HMS3393E17
    • HY-124284
    • HMS2231F06
    • BRD-K04710043-001-17-8
    • N,N inverted exclamation marka-Hexamethylene bis(acetamide)
    • N,N-(HEXANE-1,6-DIYL)DIACETAMIDE
    • hexamethylene bis-acetamide
    • DA-74110
    • GLXC-04510
    • STL282666
    • MDL: MFCD00008684
    • インチ: 1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)
    • InChIKey: BNQSTAOJRULKNX-UHFFFAOYSA-N
    • ほほえんだ: CC(NCCCCCCNC(C)=O)=O
    • BRN: 1775764

計算された属性

  • せいみつぶんしりょう: 200.15200
  • どういたいしつりょう: 200.152478
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 9
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 58.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.974
  • ゆうかいてん: 128-129 °C (lit.)
  • ふってん: 338.01°C (rough estimate)
  • フラッシュポイント: 193.2 °C
  • 屈折率: 1.4710 (estimate)
  • ようかいど: water: soluble5%, clear, colorless
  • PSA: 58.20000
  • LogP: 1.60080
  • ようかいせい: 使用できません

Hexamethylene Biscetamide セキュリティ情報

Hexamethylene Biscetamide 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Hexamethylene Biscetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HK870-20g
Hexamethylene Biscetamide
3073-59-4 95+%
20g
637.0CNY 2021-07-16
abcr
AB133250-10 g
N,N'-Diacetyl-1,6-diaminohexane, 98%; .
3073-59-4 98%
10g
€123.80 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N856447-25g
N,N'-Diacetyl-1,6-diaminohexane
3073-59-4 ≥98%
25g
¥296.00 2022-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7863-25 mg
Hexamethylene bisacetamide
3073-59-4 98.00%
25mg
¥1342.00 2022-02-28
eNovation Chemicals LLC
D132730-25g
N,N-DIACETYL-1,6-DIAMINOHEXANE
3073-59-4 97%
25g
$200 2023-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7863-10 mg
Hexamethylene bisacetamide
3073-59-4 98.00%
10mg
¥746.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HK870-5g
Hexamethylene Biscetamide
3073-59-4 95+%
5g
177.0CNY 2021-07-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I169447-50g
Hexamethylene Biscetamide
3073-59-4 98%
50g
¥464.90 2023-09-02
LKT Labs
H1892-25 g
Hexamethylene Bisacetamide
3073-59-4 ≥99%
25g
$72.90 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I169447-100g
Hexamethylene Biscetamide
3073-59-4 98%
100g
¥743.90 2023-09-02

Hexamethylene Biscetamide 関連文献

Hexamethylene Biscetamideに関する追加情報

Recent Advances in Hexamethylene Biscetamide (3073-59-4) Research: A Comprehensive Review

Hexamethylene Biscetamide (CAS: 3073-59-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its hexamethylene linker and biscetamide functional groups, has been the subject of several cutting-edge studies aimed at elucidating its mechanism of action, pharmacokinetics, and efficacy in various disease models. The following sections provide a detailed overview of the latest findings and their implications for future research and development.

Recent studies have focused on the synthesis and optimization of Hexamethylene Biscetamide to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic pathway that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further preclinical evaluation. These advancements are critical for transitioning from laboratory-scale synthesis to industrial production, ensuring consistent quality for therapeutic use.

In terms of biological activity, Hexamethylene Biscetamide has demonstrated potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound selectively inhibits cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 µM, significantly lower than that of traditional NSAIDs. This selectivity suggests a potential for reduced gastrointestinal side effects, a common limitation of current anti-inflammatory drugs. Furthermore, molecular docking simulations have provided insights into the binding interactions between Hexamethylene Biscetamide and COX-2, paving the way for structure-activity relationship (SAR) studies.

The therapeutic potential of Hexamethylene Biscetamide extends beyond inflammation. A 2024 study in Cancer Research explored its anti-proliferative effects on various cancer cell lines, including breast and lung adenocarcinoma. The results indicated that the compound induces apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These findings underscore its potential as a targeted cancer therapy, particularly for tumors resistant to conventional chemotherapy. Ongoing research is investigating combination therapies to enhance its efficacy and overcome drug resistance mechanisms.

Despite these promising results, challenges remain in the clinical translation of Hexamethylene Biscetamide. Pharmacokinetic studies in animal models have revealed variable absorption rates, necessitating formulation optimization to improve oral bioavailability. Additionally, long-term toxicity studies are required to assess its safety profile comprehensively. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these gaps, with several patents filed for novel derivatives and delivery systems.

In conclusion, Hexamethylene Biscetamide (3073-59-4) represents a versatile scaffold with broad therapeutic potential. Recent advancements in synthesis, mechanistic understanding, and preclinical evaluation have positioned it as a compelling candidate for further development. Future research should focus on overcoming existing limitations and exploring its applications in diverse therapeutic areas. The integration of computational modeling and experimental validation will be instrumental in accelerating its transition from bench to bedside.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:3073-59-4)Hexamethylene Biscetamide
A876102
清らかである:99%
はかる:500g
価格 ($):453.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3073-59-4)N,N'-Hexamethylenebis(acetamide)
5710704
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ